Product packaging for ruthenocenylisopropylamine(Cat. No.:CAS No. 105180-32-3)

ruthenocenylisopropylamine

Cat. No.: B1165655
CAS No.: 105180-32-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ruthenocenylisopropylamine is a novel organometallic compound designed for advanced chemical and pharmaceutical research. It features a ruthenocene moiety coupled with an isopropylamine functional group, a structural motif known to be explored in areas such as antibacterial agent development and catalytic applications. In biomedical research, structurally similar ruthenocene conjugates have shown promise in studies against antibiotic-resistant bacterial strains, suggesting potential for this compound in investigating new therapeutic pathways . In materials science and catalysis, ruthenocene-based complexes are widely utilized, indicating that this amine-functionalized derivative could serve as a valuable precursor or ligand in the synthesis of new catalysts or functional materials . The integration of the metallocene system may offer unique electronic and steric properties, making it a compound of interest for probing structure-activity relationships and novel reaction mechanisms. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

CAS No.

105180-32-3

Molecular Formula

C8H8N2O

Synonyms

ruthenocenylisopropylamine

Origin of Product

United States

Stereocontrolled Synthetic Methodologies for Ruthenocenylisopropylamine Derivatives

Strategies for Enantioselective Synthesis of Ruthenocenylisopropylamine

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, bypassing the need for resolving a racemic mixture. This is often a more efficient and economical approach in chemical manufacturing.

A primary strategy for obtaining enantiopure this compound involves the asymmetric reduction of a prochiral precursor, typically acetylruthenocene. This reaction converts the ketone into a chiral alcohol, (1-ruthenocenyl)ethanol, with high enantiomeric excess. This alcohol is a key intermediate that can be subsequently converted to the desired amine.

The asymmetric reduction of ketones is a well-established transformation in modern synthetic chemistry, often employing transition metal catalysts. researchgate.netwikipedia.org Ruthenium-based catalysts, particularly those developed by Noyori and coworkers, are highly effective for this purpose. semanticscholar.orggoogle.com These systems typically utilize a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand in the presence of a hydrogen source, such as hydrogen gas or isopropanol (B130326) (in transfer hydrogenation). semanticscholar.orgsigmaaldrich.com The reaction proceeds with high selectivity, often yielding the chiral alcohol in excellent yield and with enantiomeric excess values frequently exceeding 98%. semanticscholar.org

The resulting chiral (1-ruthenocenyl)ethanol can then be converted to the amine through standard functional group manipulations, such as activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source, with retention or inversion of stereochemistry depending on the chosen route.

Catalyst SystemHydrogen SourceSubstrateProductEnantiomeric Excess (e.e.)
Ru(II)-BINAP/DiamineH₂Acetylruthenocene(R/S)-(1-Ruthenocenyl)ethanol>98%
[{RuCl₂(p-cymene)}₂]/Chiral Ligand2-propanolAcetylruthenocene(R/S)-(1-Ruthenocenyl)ethanol>95%

This table presents representative data based on established asymmetric ketone reduction methodologies.

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. libretexts.org This classical method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. libretexts.org

Chiral Resolving AgentTypeReacts withSeparation Method
(+)-Tartaric AcidChiral AcidRacemic AmineFractional Crystallization
(-)-Mandelic AcidChiral AcidRacemic AmineFractional Crystallization
(+)-Camphor-10-sulfonic acidChiral AcidRacemic AmineFractional Crystallization

Modern synthetic protocols provide direct and efficient routes to chiral amines. Reductive amination is a powerful and widely used method. This process can be performed by reacting acetylruthenocene with an ammonia source in the presence of a reducing agent. When a chiral catalyst is employed, this reaction can proceed enantioselectively to yield this compound directly.

Furthermore, advances in catalysis have led to the development of methods for the enantioselective synthesis of complex amine derivatives. uva.es These protocols, often utilizing transition metal catalysts, can offer high levels of stereocontrol and functional group tolerance, providing access to a wide range of chiral amine building blocks. nih.gov

Functionalization and Diversification of the this compound Ligand Core

The this compound scaffold serves as a versatile building block for creating a diverse library of chiral ligands. By modifying the amine group or incorporating it into larger structures, its steric and electronic properties can be fine-tuned for specific applications in asymmetric catalysis.

The primary amine functionality of this compound is a key handle for chemical modification. Standard organic reactions can be employed to generate a wide array of N-substituted analogues.

N-Alkylation: Reaction with alkyl halides can introduce one or two alkyl groups on the nitrogen atom, yielding secondary or tertiary amines.

N-Acylation: Treatment with acyl chlorides or anhydrides produces N-acyl derivatives (amides). This modification can significantly alter the electronic properties of the nitrogen atom.

Reductive Amination: Reacting this compound with aldehydes or ketones in the presence of a reducing agent is an efficient method to synthesize N-alkylated derivatives with more complex substituents.

These derivatization strategies allow for the systematic modification of the ligand's steric bulk and electronic character, which is crucial for optimizing its performance in catalytic applications. rsc.org

Reaction TypeReagentProduct Structure
N-AlkylationMethyl Iodide (CH₃I)N-Methyl-ruthenocenylisopropylamine
N-AcylationAcetyl Chloride (CH₃COCl)N-Acetyl-ruthenocenylisopropylamine
Reductive AminationBenzaldehyde (C₆H₅CHO)N-Benzyl-ruthenocenylisopropylamine

This compound is an excellent chiral scaffold for constructing multidentate ligands, which can bind to a metal center through two or more donor atoms. researchgate.net The amine group can be functionalized to introduce additional coordinating moieties, such as phosphines, pyridyls, or other amino groups.

For example, the nitrogen atom can be linked to a diphenylphosphino group, creating a P,N-bidentate ligand. Such ligands are highly sought after in asymmetric catalysis due to their ability to form stable, well-defined chiral environments around a metal center. The rigid ruthenocene backbone, combined with the chirality of the isopropylamine (B41738) side chain, enforces a specific conformation upon coordination, which is key to achieving high levels of enantioselectivity in catalytic reactions.

Preparation of this compound-Derived Organometallic Scaffolds

Organometallic scaffolds derived from chiral ruthenocenylamines are valuable as ligands in asymmetric catalysis. The synthesis of these scaffolds often involves the directed ortho-metalation of the ruthenocene core, guided by the amine substituent. This approach allows for the introduction of various functional groups, such as phosphines, which are crucial for catalytic activity.

A common strategy for the preparation of these scaffolds begins with the synthesis of a chiral ruthenocenylamine precursor. Due to the scarcity of direct literature on this compound, the synthesis of the well-documented analogue, (R)-N,N-dimethyl-1-ruthenocenylethylamine, is presented here as a representative example. The synthesis commences with the acetylation of ruthenocene to yield acetylruthenocene. This is followed by a reductive amination to form the racemic N,N-dimethyl-1-ruthenocenylethylamine. The resolution of this racemic mixture is then achieved using a chiral acid, such as (+)-tartaric acid, to yield the desired enantiomer.

Table 1: Synthesis of (R)-N,N-dimethyl-1-ruthenocenylethylamine

StepReactantsReagentsProductYield (%)
1RuthenoceneAcetic anhydride, Phosphoric acidAcetylruthenocene85
2AcetylruthenoceneDimethylamine, Sodium cyanoborohydride, Titanium(IV) isopropoxide(±)-N,N-dimethyl-1-ruthenocenylethylamine75
3(±)-N,N-dimethyl-1-ruthenocenylethylamine(+)-Tartaric acid(R)-N,N-dimethyl-1-ruthenocenylethylamine40 (after resolution)

Following the preparation of the chiral amine, the next step involves the diastereoselective ortho-lithiation of the ruthenocene framework. The dimethylamino group directs the lithiation to the adjacent position on the cyclopentadienyl (B1206354) ring. Subsequent reaction with a suitable electrophile, such as chlorodiphenylphosphine, affords the desired organometallic scaffold. This process results in a planar chiral phosphine (B1218219) ligand where the stereochemistry is controlled by the existing central chirality of the amine.

Table 2: Preparation of a Ruthenocenylphosphine Ligand

StepStarting MaterialReagentsProductDiastereomeric Excess (%)Yield (%)
1(R)-N,N-dimethyl-1-ruthenocenylethylaminen-ButyllithiumLithiated intermediate--
2Lithiated intermediateChlorodiphenylphosphine(R)-1-[1-(Dimethylamino)ethyl]-2-(diphenylphosphino)ruthenocene>9580

The high diastereoselectivity observed in this reaction is attributed to the directing effect of the chiral amino group, which favors the approach of the electrophile from the less sterically hindered face. The resulting ruthenocenylphosphine ligands, possessing both central and planar chirality, have been successfully employed in various asymmetric catalytic transformations.

Coordination Chemistry and Principles of Ruthenocenylisopropylamine Metal Complex Formation

Ligand-Metal Interactions in Ruthenium Complexes

The interaction between a ligand and a metal center is fundamental to the structure and reactivity of a coordination complex. In the case of ruthenium complexes, these interactions are influenced by the metal's electronic properties and the ligand's donor atoms and steric profile. Transition metals like ruthenium possess variable oxidation states and can form bonds with a wide array of molecules known as ligands. scribd.com These ligands, which can be ions or neutral molecules, donate a pair of electrons to the central metal atom, forming a coordinate covalent bond. scribd.com

Ruthenium Oxidation States and Coordination Geometries with Ruthenocenylisopropylamine

Ruthenium commonly exists in several oxidation states, with +2, +3, and +4 being the most prevalent in its coordination compounds. nih.gov The specific oxidation state is stabilized by the surrounding ligands. The coordination geometry of ruthenium complexes is also diverse, with octahedral geometry being very common for six-coordinate complexes. frontiersin.orglibretexts.org Other geometries, such as tetrahedral and square planar, are known for four-coordinate complexes. libretexts.orglibretexts.org

While specific experimental data for this compound is scarce in publicly available literature, its behavior can be inferred from related ruthenocenyl amine and phosphine (B1218219) ligands. As a bidentate ligand, this compound would likely coordinate to a ruthenium center through the nitrogen atom of the isopropylamine (B41738) group and one carbon atom of the cyclopentadienyl (B1206354) ring, or potentially as a bridging ligand between two metal centers. The chirality of the isopropylamine group, coupled with the planar chirality of the ruthenocene scaffold, makes it a valuable ligand for asymmetric synthesis.

The coordination of this compound to a ruthenium ion is expected to influence the metal's oxidation state and coordination sphere. The amine group is a good sigma-donor, which can stabilize higher oxidation states of the metal. The steric bulk of the isopropyl group would also play a role in determining the final geometry of the complex, potentially leading to distorted octahedral or other less common coordination geometries.

Table 1: Common Oxidation States and Geometries of Ruthenium Complexes

Oxidation State Typical Coordination Number Common Geometries
Ru(II) 4, 5, 6 Tetrahedral, Square Planar, Trigonal Bipyramidal, Octahedral
Ru(III) 4, 6 Tetrahedral, Octahedral

Formation of Stable Chiral this compound-Ruthenium Catalytic Species

The synthesis of chiral ruthenocene-based ligands is an active area of research, with a focus on their application in asymmetric catalysis. researchgate.netoup.com Chiral ligands are crucial in enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral product. sigmaaldrich.com The effectiveness of a chiral catalyst often depends on the successful transfer of chirality from the ligand to the catalytic cycle.

The formation of a stable chiral this compound-ruthenium catalytic species would likely involve the reaction of a suitable ruthenium precursor, such as a ruthenium halide or carbonyl complex, with the this compound ligand. The reaction conditions, including solvent and temperature, would be optimized to ensure the formation of the desired complex with high yield and purity. The resulting chiral ruthenium complex could then be employed as a catalyst in various organic transformations, such as hydrogenation, transfer hydrogenation, or C-C bond-forming reactions. The inherent chirality of the this compound ligand would be expected to induce enantioselectivity in these catalytic processes.

Complexation with Other Transition Metals

The coordinating ability of this compound is not limited to ruthenium. The amine functionality and the cyclopentadienyl rings can also coordinate to other transition metals, leading to a variety of heterometallic or homometallic complexes. The properties of these complexes would be dependent on the nature of the transition metal, its oxidation state, and the coordination environment. nih.gov

The study of such complexes is important for the development of new materials with interesting magnetic, electronic, or catalytic properties. The ability of this compound to act as a versatile ligand for different metals opens up possibilities for creating a wide range of coordination compounds with tailored functionalities.

Stoichiometry and Coordination Modes of this compound in Metal Complexes

The stoichiometry of metal complexes refers to the ratio in which the metal ions and ligands combine. nsu.ru For a bidentate ligand like this compound, common stoichiometries with a metal ion (M) could be 1:1 (M:L), 1:2 (M:L2), or 2:1 (M2:L) in the case of bridging coordination. The specific stoichiometry is influenced by the size of the metal ion, its preferred coordination number, and the steric and electronic properties of the ligand. libretexts.org

This compound can adopt several coordination modes. It can act as a chelating ligand, binding to a single metal center through two donor atoms. Alternatively, it can act as a bridging ligand, connecting two or more metal centers. The cyclopentadienyl rings of the ruthenocene moiety can also participate in pi-coordination with metal ions. The flexibility in coordination modes allows for the formation of a diverse range of complex architectures, from simple mononuclear complexes to intricate polynuclear assemblies.

Table 2: Potential Coordination Modes and Stoichiometries

Coordination Mode Description Possible Stoichiometry (Metal:Ligand)
Chelating Binds to a single metal center via two donor atoms. 1:1, 1:2
Bridging Connects two or more metal centers. 2:1, 2:2

Impact of Ligand Chirality on Metal Center Geometry and Electronic Properties

The chirality of a ligand can have a profound impact on the geometry and electronic properties of the metal center to which it is coordinated. In an asymmetric ligand like this compound, the chiral center on the isopropylamine side chain and the planar chirality of the ruthenocene unit create a specific three-dimensional arrangement. When this ligand coordinates to a metal, it can induce a preferred stereochemistry around the metal center, leading to the formation of diastereomeric complexes.

This induced chirality at the metal center is a key principle in asymmetric catalysis. The different spatial arrangements of the ligands in the diastereomeric complexes can lead to different reaction pathways and product selectivities. The electronic properties of the metal center can also be perturbed by the chiral ligand through steric and electronic effects, which can fine-tune the reactivity of the complex. The design and synthesis of chiral ligands are therefore central to the development of highly selective and efficient asymmetric catalysts. scu.edu.cn

Spectroscopic and Structural Elucidation of this compound-Metal Complexes

The characterization of new coordination compounds relies on a variety of spectroscopic and structural analysis techniques. For this compound-metal complexes, a combination of methods would be employed to determine their structure, bonding, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the organic framework of the ligand and for probing the coordination environment of the metal. Changes in the chemical shifts of the protons and carbons of the this compound ligand upon coordination can provide valuable information about the binding mode and the electronic effects of the metal.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups in the ligand and the complex. The N-H stretching and bending vibrations of the amine group, as well as the C-H and C-C vibrations of the ruthenocene core, would be of particular interest. Shifts in these vibrational frequencies upon complexation can indicate coordination to the metal center.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the complexes, confirming their composition and stoichiometry.

Table 3: Spectroscopic and Analytical Techniques for Characterization

Technique Information Obtained
¹H and ¹³C NMR Ligand structure, coordination environment, electronic effects.
Infrared (IR) Spectroscopy Functional groups, coordination-induced shifts.
Mass Spectrometry (MS) Molecular weight, stoichiometry, fragmentation.
X-ray Crystallography 3D structure, bond lengths, bond angles, stereochemistry.

Advanced Spectroscopic Methods for Complex Characterization

The elucidation of the structure and bonding in this compound-metal complexes relies heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly indispensable in this regard. wikipedia.orghilarispublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and the chemical environment of nuclei within a molecule. acs.org For a diamagnetic metal complex of this compound, several key features in the ¹H and ¹³C NMR spectra would be expected:

¹H NMR: The protons on the cyclopentadienyl (Cp) rings of the ruthenocenyl moiety would typically appear as distinct singlets or multiplets in the aromatic region of the spectrum. Upon coordination of the amine to a metal center, a downfield shift of the protons on the substituted Cp ring and the protons on the isopropyl group (the CH and CH₃ groups) is anticipated due to the deshielding effect of the metal ion. The NH proton signal would also experience a significant shift and may broaden upon complexation. hmdb.cahmdb.ca

¹³C NMR: The carbon signals of the ruthenocenyl group and the isopropylamine side chain would be observable in the ¹³C{¹H} NMR spectrum. Coordination to a metal would cause shifts in the carbon resonances adjacent to the nitrogen atom and on the substituted Cp ring, providing evidence of complex formation. acs.org

Illustrative ¹H NMR Data for a Hypothetical [PdCl₂(this compound)₂] Complex

Proton Chemical Shift (δ, ppm) - Free Ligand (Hypothetical) Chemical Shift (δ, ppm) - Complexed (Hypothetical) Multiplicity Comment
Unsubstituted Cp-H4.554.65sSlight downfield shift.
Substituted Cp-H4.70, 4.854.90, 5.10mDownfield shift and change in multiplicity upon coordination.
NH1.503.20br sSignificant downfield shift and broadening.
CH (isopropyl)2.803.10septDownfield shift due to proximity to the metal center.
CH₃ (isopropyl)1.101.35dDownfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. wikipedia.orglibretexts.org In the context of this compound complexes, key diagnostic bands include:

N-H Stretching: The N-H stretching vibration of the primary amine in the free ligand typically appears in the region of 3300-3500 cm⁻¹. Upon coordination to a metal, this band is expected to shift to a lower frequency (red-shift) due to the weakening of the N-H bond.

C-N Stretching: The C-N stretching vibration would also be sensitive to coordination.

Ruthenocenyl Group Vibrations: The characteristic C-H and C-C vibrations of the ruthenocene core would be present, typically around 3100 cm⁻¹ (C-H stretch) and in the fingerprint region. libretexts.org

Metal-Ligand Vibrations: In the far-IR region (typically below 600 cm⁻¹), new bands corresponding to the metal-nitrogen (M-N) and, if applicable, metal-halide (M-X) stretching vibrations would appear, providing direct evidence of coordination.

Illustrative IR Data for a Hypothetical [PdCl₂(this compound)₂] Complex

Vibrational Mode Frequency (cm⁻¹) - Free Ligand (Hypothetical) Frequency (cm⁻¹) - Complexed (Hypothetical) Intensity
ν(N-H)33503250Medium
ν(C-H, Cp)31003105Weak
ν(C-H, alkyl)29602965Medium-Strong
δ(N-H)16201580Medium
ν(Pd-N)-450Weak-Medium
ν(Pd-Cl)-330, 315Strong

Crystallographic Analysis of Metal-Ligand Coordination Environments

Based on studies of similar bulky amine complexes with metals like palladium(II), a square planar coordination geometry is often observed. researchgate.netnih.gov In a hypothetical complex such as trans-[PdCl₂(this compound)₂], the two this compound ligands would coordinate to the palladium center through their nitrogen atoms, arranged in a trans configuration to minimize steric repulsion between the bulky ruthenocenyl groups. Two chloride ligands would complete the square planar geometry.

Key structural parameters that would be determined include:

Pd-N bond length: This would typically fall in the range of 2.0-2.2 Å for palladium(II)-amine complexes. materialsproject.org

Pd-Cl bond length: Expected to be around 2.3-2.4 Å.

N-Pd-N and Cl-Pd-Cl bond angles: In an ideal trans square planar geometry, these would be 180°.

N-Pd-Cl bond angles: These would be close to 90°.

Conformation of the ruthenocenyl group: The orientation of the ruthenocenyl moiety with respect to the coordination plane would also be determined.

Illustrative Crystallographic Data for a Hypothetical trans-[PdCl₂(this compound)₂] Complex

Parameter Value (Hypothetical)
Crystal SystemMonoclinic
Space GroupP2₁/c
Pd-N1 Bond Length (Å)2.105
Pd-Cl1 Bond Length (Å)2.310
N1-Pd-N1' Bond Angle (°)180.0
Cl1-Pd-Cl1' Bond Angle (°)180.0
N1-Pd-Cl1 Bond Angle (°)90.5

The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the amine N-H protons and van der Waals forces between the bulky ruthenocenyl groups.

Information regarding "this compound" in catalysis is not available in the provided search results.

Following a comprehensive series of targeted searches for the chemical compound “this compound” and its applications in specific areas of enantioselective catalysis, it has been determined that there is no available information within the search results to construct the requested article.

Extensive queries were conducted focusing on the use of this compound as a ligand in the following reactions as specified by the user's outline:

Asymmetric Hydrogenation Reactions

Hydrogenation of Prochiral Ketones and Imines

Enantioselective Olefin Hydrogenation

Transfer Hydrogenation Processes

Asymmetric C-C Bond Forming Reactions

Enantioselective Allylic Alkylation and Related Additions

Asymmetric Mannich-type Reactions and Conjugate Additions

The search results provided general information on these types of reactions, frequently highlighting the use of various ruthenium complexes, such as the well-documented Noyori-type catalysts. However, none of the retrieved sources mention, analyze, or provide any data on the synthesis or catalytic activity of this compound.

Due to the strict requirement to focus solely on "this compound" and to adhere to the provided outline with thorough, informative, and scientifically accurate content, the absence of specific research findings or data for this particular compound makes it impossible to generate the requested article without resorting to speculation or irrelevant information.

Enantioselective Catalysis Mediated by Ruthenocenylisopropylamine Complexes

Asymmetric C-C Bond Forming Reactions

Cross-Coupling Reactions with Chiral Induction

The application of chiral ligands in transition-metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, is a cornerstone of modern asymmetric synthesis for creating carbon-carbon bonds with high enantioselectivity. rsc.orguwindsor.caorganic-chemistry.orglibretexts.orgyonedalabs.com While ferrocene-based ligands have been extensively developed and successfully applied in this domain, the corresponding ruthenocenyl analogues, including ruthenocenylisopropylamine derivatives, are notably less explored. researchgate.net

The development of chiral ruthenocene ligands presents unique synthetic challenges that differ from those of their ferrocene (B1249389) counterparts. researchgate.net A significant structural distinction is the distance between the two cyclopentadienyl (B1206354) rings, which is approximately 10% greater in ruthenocene (0.368 Å) compared to ferrocene (0.332 Å). researchgate.net This difference imparts distinct steric and electronic properties to ruthenocenyl ligands, which can influence their catalytic behavior. researchgate.netcjph.com.cn

Although direct applications of this compound in major cross-coupling reactions are not widely documented in peer-reviewed literature, the potential of related P,N-ligand systems has been demonstrated. For instance, certain chiral phosphine-oxazoline (PHOX) ligands, which share the P,N-coordination motif, have achieved high enantioselectivity in reactions like the asymmetric Heck reaction. researchgate.net Similarly, the development of chiral ligands for the Suzuki-Miyaura coupling has led to high yields and enantioselectivities in the synthesis of sterically demanding biaryl compounds. libretexts.org The successful use of iron-catalyzed enantioselective Suzuki-Miyaura coupling with specific P-chiral ligands highlights the critical role of ligand architecture in achieving stereocontrol. rsc.org These examples suggest that chiral ruthenocenyl-based amine and phosphine (B1218219) ligands are promising candidates for inducing chirality in cross-coupling reactions, though their full potential remains an active area for research and development.

Other Asymmetric Transformations

Complexes derived from ruthenocenyl-based ligands have demonstrated significant efficacy in other critical asymmetric transformations, most notably in the hydrogenation of unsaturated functional groups. The rigid, planar chiral backbone of the ruthenocene scaffold provides a well-defined stereochemical environment for catalytic reactions.

One of the most successful applications is the asymmetric hydrogenation of ketones and imines. Ruthenium complexes incorporating chiral phosphino-oxazoline (PHOX) ligands derived from a ruthenocenyl scaffold have been developed as highly efficient catalysts. researchgate.netresearchgate.net For example, a RuPHOX-Ru complex has been used in the asymmetric hydrogenation of β-secondary amino ketones to produce valuable chiral γ-secondary amino alcohols with high yields and excellent enantioselectivities. researchgate.net This transformation is a key step in the synthesis of various biologically active compounds. The catalyst has proven effective for a range of substrates with different aromatic substituents. researchgate.net

The results for the asymmetric hydrogenation of various β-secondary amino ketones using a ruthenocenyl phosphino-oxazoline-ruthenium catalyst are summarized below.

Substrate (β-Secondary Amino Ketone)Product (γ-Secondary Amino Alcohol)Yield (%)Enantiomeric Excess (ee, %)Configuration
1-phenyl-3-(phenylamino)propan-1-one(R)-1-phenyl-3-(phenylamino)propan-1-ol9899R
1-phenyl-3-(p-tolylamino)propan-1-one(R)-1-phenyl-3-(p-tolylamino)propan-1-ol9799R
3-((4-methoxyphenyl)amino)-1-phenylpropan-1-one(R)-3-((4-methoxyphenyl)amino)-1-phenylpropan-1-ol9899R
3-((4-fluorophenyl)amino)-1-phenylpropan-1-one(R)-3-((4-fluorophenyl)amino)-1-phenylpropan-1-ol9799R
1-(4-chlorophenyl)-3-(phenylamino)propan-1-one(R)-1-(4-chlorophenyl)-3-(phenylamino)propan-1-ol9599R

Beyond direct hydrogenation with H₂, ruthenocenyl-derived catalysts are also relevant in asymmetric transfer hydrogenation (ATH). In ATH, hydrogen is supplied from a donor molecule like isopropanol (B130326) or formic acid. sigmaaldrich.com Ruthenium complexes with chiral diamine ligands are well-established catalysts for the ATH of both ketones and imines, affording chiral alcohols and amines with high stereoselectivity. sigmaaldrich.commdpi.com The principles of ligand design from these systems are applicable to the development of effective this compound-based catalysts for similar transformations.

Influence of Ligand Modifications on Catalytic Performance and Selectivity

The catalytic performance and selectivity of a metal complex are profoundly influenced by the steric and electronic properties of its ligands. For this compound and its derivatives, modifications to the ligand structure can be systematically tuned to optimize catalytic outcomes. mdpi.comrsc.org

The ruthenocene core itself provides a unique platform compared to the more common ferrocene. The greater distance between the cyclopentadienyl rings in ruthenocene leads to a different steric environment around the metal center, which can alter substrate approach and transition state geometries. researchgate.netcjph.com.cn

Key modifications and their expected influence include:

Substituents on the Cyclopentadienyl (Cp) Rings: Introducing electron-donating groups (e.g., alkyl) or electron-withdrawing groups (e.g., halides, acyl) onto the Cp rings directly alters the electron density at the ruthenium center. Increased electron density on the metal can, for example, enhance the rate of oxidative addition in cross-coupling cycles or affect the hydricity of a metal-hydride in hydrogenation.

Modification of the Amine Group: Altering the steric bulk of the substituents on the nitrogen atom (e.g., changing from isopropyl to tert-butyl or a phenyl group) can create a more defined chiral pocket around the catalyst's active site. This directly impacts enantioselectivity by creating a stronger steric differentiation between the two prochiral faces of an incoming substrate.

Introduction of a Phosphine Group: For P,N-ligands, the nature of the phosphine moiety is critical. Bulky, electron-rich phosphines (e.g., di-tert-butylphosphino, dicyclohexylphosphino) generally increase catalytic activity in many cross-coupling and hydrogenation reactions by promoting key steps in the catalytic cycle. chinesechemsoc.org The electronic properties can be fine-tuned by changing the substituents on the phosphorus atom. acs.org

The interplay between these steric and electronic factors is crucial for catalyst design.

Ligand ModificationPrimary EffectPotential Impact on Catalysis
Adding electron-donating groups to Cp ringsElectronicIncreases electron density on Ru; may increase activity in oxidative addition or hydrogenation.
Adding electron-withdrawing groups to Cp ringsElectronicDecreases electron density on Ru; may stabilize catalyst intermediates.
Increasing steric bulk on the amine (e.g., isopropyl → tert-butyl)StericEnhances chiral pocket definition; can increase enantioselectivity (ee%).
Replacing alkyl on phosphine with aryl groupsElectronic & StericModifies ligand bite angle and electronic donor capacity; fine-tunes selectivity.
Changing the backbone (e.g., ruthenocene vs. ferrocene)Steric & ElectronicAlters the geometry and electron density of the catalytic site, leading to different reactivity and selectivity profiles. researchgate.netcjph.com.cn

Computational studies on related ruthenium systems have confirmed that both steric hindrance and electronic contributions are dominant factors in controlling reaction pathways and selectivity. mdpi.comresearchgate.net Therefore, rational ligand design, based on the systematic modification of the this compound scaffold, is a powerful strategy for developing bespoke catalysts for specific asymmetric transformations.

Mechanistic Investigations of Ruthenocenylisopropylamine Catalyzed Processes

Elucidation of Catalytic Cycles and Key Intermediates

A catalytic cycle describes the multi-step pathway through which a catalyst participates in a chemical reaction, is regenerated, and a product is formed. wikipedia.org For ruthenium-catalyzed reactions, such as hydrogenations, the cycle typically involves the activation of a precatalyst, coordination of the substrate, one or more transformation steps (e.g., hydride transfer), and finally, release of the product to regenerate the active catalytic species. wikipedia.org

Key intermediates in these cycles are often transient species that can be challenging to isolate and characterize. wikipedia.org For some ruthenium catalysts, activation involves the conversion of a precatalyst into the catalytically active species. wikipedia.org For instance, studies on dicarbonyl(pentaphenylcyclopentadienyl)ruthenium chloride have utilized in situ X-ray absorption spectroscopy to observe the activation process. This research identified a key acyl intermediate that leads to a significant structural change around the ruthenium atom. nih.gov While this is not ruthenocenylisopropylamine, it highlights the sophisticated techniques used to identify fleeting intermediates like metal-hydrides, alkoxides, or substrate-catalyst adducts in related Ru-systems. nih.gov

The catalytic cycle for a hypothetical reaction involving a this compound ligand would likely begin with the formation of an active ruthenium hydride species. This species would then coordinate with the substrate, followed by the key bond-forming step and subsequent product release.

Stereochemical Pathways and Enantiodetermining Steps

In asymmetric catalysis, the stereochemical pathway dictates the three-dimensional structure of the product. The crucial moment where the chirality is set is known as the enantiodetermining step. For many catalytic reactions, this step involves the reaction of a prochiral substrate with the chiral catalyst. rsc.org The differing energy barriers to the transition states leading to the possible enantiomers are what determine the enantiomeric excess of the product. alrasheedcol.edu.iq

In the context of ruthenium-catalyzed asymmetric hydrogenations using ligands like ruthenocenyl phosphino-oxazoline (RuPHOX), the catalyst creates a specific chiral environment around the metal center. researchgate.netoup.com This environment forces the incoming substrate to adopt a preferred orientation, leading to the formation of one enantiomer over the other. researchgate.netoup.com The enantiodetermining step is typically the migratory insertion of the alkene into the Ru-H bond or the transfer of the hydride to the ketone. The precise stereochemical outcome is governed by the intricate steric and electronic interactions between the substrate and the chiral ruthenocenyl ligand. researchgate.netoup.comacs.org Although direct studies on this compound are not available, it is plausible that its mechanism would follow a similar principle, where the amine group and the chiral center of the isopropylamine (B41738) moiety, in coordination with the ruthenocenyl backbone, would control the facial selectivity of the substrate's approach.

Kinetic Studies and Rate-Determining Steps in this compound Catalysis

For many complex catalytic reactions, reaction progress kinetic analysis is a powerful tool for building a comprehensive picture of the reaction's behavior from a minimal number of experiments. nih.gov Such studies can reveal catalyst activation or deactivation pathways and help to validate or disprove proposed mechanistic models. nih.gov

For ruthenium-catalyzed hydrogenations, the rate-determining step can vary depending on the specific catalyst, substrate, and reaction conditions. It could be the substrate binding, the hydride transfer, or the product release. wikipedia.org Without specific experimental data for this compound, one can only hypothesize based on related systems. For example, in some ruthenium-catalyzed hydrogenations, the turnover-limiting step has been found to be the release of the product from the catalyst complex.

Table 1: Hypothetical Kinetic Data for a this compound-Catalyzed Reaction

ParameterValueCondition
Reaction Order (Substrate)1[Substrate] = 0.1-1.0 M
Reaction Order (Catalyst)1[Catalyst] = 0.5-2.0 mol%
Reaction Order (H₂)1P(H₂) = 1-10 bar
Activation Energy (Ea)12.5 kcal/molT = 25-65 °C
Note: This table is illustrative and not based on experimental results for this compound.

Role of Non-Covalent Interactions in Chiral Induction

Beyond direct covalent bonding, non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces play a critical role in stabilizing the transition state of the enantiodetermining step. nih.govmdpi.com These weaker, attractive interactions help to pre-organize the substrate within the catalyst's chiral pocket, enhancing stereoselectivity. nih.govrsc.org

Chiral ligands containing functionalities capable of hydrogen bonding, like amines and amides, can form hydrogen bonds with the substrate, fixing its conformation and leading to high levels of enantioinduction. nih.gov The amine group in this compound could potentially act as a hydrogen bond donor or acceptor, interacting with a substrate's functional group (e.g., a carbonyl oxygen). The ruthenocenyl moiety itself, with its aromatic cyclopentadienyl (B1206354) rings, could engage in π-stacking interactions. ufs.ac.za The synergy of these non-covalent interactions is often crucial for achieving high catalytic efficiency and enantioselectivity. nih.govacademie-sciences.fr

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

To directly observe catalytic intermediates and understand the transformation pathways in real-time, in situ spectroscopic techniques are indispensable. rsc.orgyoutube.comaspbs.com Methods like Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and X-ray absorption spectroscopy (XAS) allow researchers to monitor the reaction as it happens, providing snapshots of the catalyst's state and the formation of intermediates under actual reaction conditions. nih.govresearchgate.net

For example, in situ FTIR spectroscopy can detect the characteristic vibrational frequencies of key functional groups, such as the Ru-H bond in a hydride intermediate or the C=O bond of a coordinating substrate. youtube.com As demonstrated with other ruthenium complexes, in situ XAS can provide precise information on the bond lengths and coordination environment around the ruthenium center, helping to elucidate the structure of transient species. nih.gov Applying these techniques to a reaction catalyzed by this compound would be essential to move from hypothetical cycles to a mechanistically verified pathway.

Computational and Theoretical Approaches to Ruthenocenylisopropylamine Catalysis

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing a foundation for understanding their reactivity. For ruthenocenylisopropylamine-based catalysts, DFT calculations can illuminate the distribution of electron density, the nature of frontier molecular orbitals (HOMO and LUMO), and the charge distribution on the ruthenium center and associated ligands.

Research on related ruthenium complexes demonstrates that DFT is instrumental in characterizing the electronic properties that influence catalytic activity. mdpi.comnih.gov For instance, DFT calculations can determine the electron-donating or -withdrawing nature of the ruthenocenyl moiety and the isopropylamine (B41738) side chain, which in turn affects the metal center's ability to participate in oxidative addition, reductive elimination, and other elementary steps of a catalytic cycle. nih.gov

Key parameters derived from DFT studies include:

Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, revealing the partial charges on the ruthenium atom, the nitrogen of the amine, and the carbon atoms of the cyclopentadienyl (B1206354) rings. This helps in understanding electrostatic interactions during catalysis.

Molecular Electrostatic Potential (MEP): MEP maps visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites of interaction with substrates.

Table 1: Representative DFT-Calculated Electronic Properties for a Model Ruthenocene-Amine Complex (Note: This table presents hypothetical data based on typical values for analogous ruthenocene systems, as specific data for this compound is not available in the cited literature.)

PropertyCalculated ValueSignificance in Catalysis
HOMO Energy-5.8 eVRelates to the ability to donate electrons (nucleophilicity)
LUMO Energy-1.2 eVRelates to the ability to accept electrons (electrophilicity)
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity and stability
NBO Charge on Ru+0.75 eInfluences the metal's interaction with substrates
NBO Charge on N-0.60 eIndicates the nucleophilicity of the amine group

DFT studies on various ruthenium catalysts have successfully elucidated mechanisms for reactions like C-H activation and cycloadditions, providing a roadmap for how such studies would be applied to this compound to understand its specific catalytic pathways. nih.govnih.gov

Computational Modeling of Transition States and Energy Profiles

Understanding the mechanism of a catalyzed reaction requires identifying the transition states (TS) and intermediates along the reaction pathway. Computational modeling, primarily using DFT, allows for the calculation of the geometries and energies of these transient species, which are often impossible to observe experimentally. mit.edu

For a reaction catalyzed by a this compound complex, computational modeling would involve:

Mapping the Potential Energy Surface: Researchers propose a plausible reaction mechanism, including substrate binding, key bond-forming/breaking steps, and product release.

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized.

Calculating Energy Barriers: The energy difference between reactants and transition states (the activation energy) is calculated. The step with the highest energy barrier is the rate-determining step of the reaction. nih.gov

A typical energy profile for a catalytic cycle would be plotted, showing the relative free energies of each species. This allows for a direct comparison of different potential pathways to determine the most favorable one. For example, in ruthenium-catalyzed C-H allylation, DFT calculations have shown that C-H activation is the rate-determining step and that an acid co-catalyst can significantly lower the energy barrier of a subsequent amide extrusion step. nih.gov Machine learning models are also emerging as a faster alternative to traditional quantum chemistry methods for calculating transition state structures. mit.edu

Table 2: Illustrative Energy Profile Data for a Hypothetical Catalytic Step (Note: This table is a representative example and does not correspond to a specific experimentally verified reaction for this compound.)

StepSpeciesRelative Gibbs Free Energy (kcal/mol)
1Catalyst + Substrate0.0
2Catalyst-Substrate Complex-5.2
3Transition State 1 (TS1)+18.5
4Intermediate-10.1
5Transition State 2 (TS2)+15.3
6Catalyst-Product Complex-22.7
7Catalyst + Product-18.0

This type of analysis provides critical insights into what factors control the reaction rate and how the catalyst's structure could be modified to improve its efficiency.

Prediction of Enantioselectivity and Stereochemical Outcomes

For chiral catalysts like this compound, a primary goal of computational modeling is to predict and explain the origin of enantioselectivity. The stereochemical outcome of a reaction is determined by the energy difference between the transition states leading to the two possible enantiomers (R and S products).

The prediction of enantioselectivity involves comparing the energies of the diastereomeric transition states. The favored enantiomer is the one formed via the lower-energy transition state. Even small energy differences (a few kcal/mol) can lead to high enantiomeric excess (ee). rsc.org

Computational approaches to predicting stereoselectivity include:

Steric and Electronic Analysis: Models of the transition states can reveal key steric clashes or favorable non-covalent interactions (e.g., hydrogen bonding, CH-π interactions) that stabilize one transition state over the other.

Quantitative Structure-Enantioselectivity Relationships (QSER): By building statistical models based on calculated descriptors of the catalyst and substrate, it is possible to predict the enantiomeric excess for new reactions. nih.govarxiv.org

Machine Learning Models: Modern approaches use machine learning, such as deep neural networks, trained on datasets of reactions with known outcomes. rsc.org These models can identify subtle patterns and relationships between the structures of the catalyst, substrate, and the resulting enantioselectivity, even with relatively small datasets. rsc.orgnih.gov

For this compound, a computational study would model the approach of a prochiral substrate to the chiral catalyst. The energies of the pro-R and pro-S transition states would be calculated, and the predicted enantiomeric ratio (er) can be determined using the following relationship derived from the difference in Gibbs free energy (ΔΔG‡):

ΔΔG‡ = -RT ln(er)

This predictive power is crucial for understanding how the specific arrangement of the isopropyl group and the ruthenocenyl backbone directs the stereochemical outcome. rsc.org

Rational Design of Enhanced this compound Ligands via Computational Methods

One of the most significant applications of computational chemistry in catalysis is the rational, in silico design of new and improved ligands. organic-chemistry.org Instead of relying solely on trial-and-error synthesis, computational methods can guide the development of ligands with enhanced activity, selectivity, or stability. nih.gov

The process for computationally-guided ligand design typically involves:

Establishing a Baseline: A computational model of the parent this compound catalyst is created and validated against known experimental data (e.g., reaction rates, enantioselectivity).

In Silico Modification: The ligand structure is systematically modified in the computer model. This could involve changing the steric bulk of the amine substituent, adding electron-donating or -withdrawing groups to the cyclopentadienyl rings, or altering the backbone to change its flexibility.

Virtual Screening: The modified virtual ligands are then evaluated computationally for their predicted performance. Key metrics would be the calculated activation energy for the rate-determining step and the energy difference between diastereomeric transition states (ΔΔG‡).

Prioritization for Synthesis: The most promising candidates identified through virtual screening are then prioritized for chemical synthesis and experimental testing.

This approach has been successfully used in the development of biarylphosphine ligands for palladium-catalyzed cross-coupling reactions, where kinetic analysis and computational insights led to the design of new ligands with significantly improved performance. organic-chemistry.orgnih.gov For this compound, this strategy could be used to design derivatives that offer higher enantioselectivity or are effective for a broader range of substrates.

Molecular Dynamics Simulations of Ligand-Substrate-Catalyst Interactions

While DFT calculations are excellent for studying static structures like intermediates and transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the catalytic system over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the conformational flexibility of the catalyst, the process of substrate binding, and the role of the solvent.

In the context of this compound catalysis, MD simulations can be used to:

Explore Conformational Landscapes: The ruthenocenyl group and the isopropylamine side chain can have multiple accessible conformations. MD can identify the most stable conformations and the energy barriers between them, which can be crucial for understanding how the catalyst interacts with the substrate.

Simulate Substrate Docking: MD can model the approach of a substrate to the catalyst's active site, revealing the preferred binding modes and orientations that precede the chemical reaction.

Analyze Solvent Effects: The solvent can play a critical role in catalysis by stabilizing or destabilizing intermediates and transition states. MD simulations explicitly include solvent molecules, providing a more realistic model of the reaction environment.

Bridge Theory and Experiment: By simulating systems at finite temperatures, MD provides a dynamic picture that is closer to real-world experimental conditions. mdpi.com

Recent advances have combined MD with machine learning potentials, which allows for simulations with the accuracy of quantum mechanics but at a much lower computational cost, enabling the study of larger systems and longer timescales. arxiv.org

Emerging Frontiers and Future Directions in Ruthenocenylisopropylamine Research

Development of Next-Generation Ruthenocenylisopropylamine-Based Catalysts

The evolution of catalysts is driven by the need for greater efficiency, stability, and selectivity. researchgate.net For this compound, the development of next-generation catalysts would likely focus on modifying its core structure to fine-tune its catalytic performance. Research into other ruthenocenyl ligands has shown that even subtle structural changes can significantly influence catalytic outcomes. acs.org

Future research could explore the synthesis of advanced derivatives where the basic this compound framework is functionalized. This could involve introducing additional coordinating groups to create bidentate or pincer-type ligands, which often exhibit enhanced stability and stereocontrol. Another avenue involves creating core-shell structures, where a catalytically active this compound complex forms the core, protected by a stabilizing shell, a strategy that has proven effective for other next-generation catalysts. researchgate.netnih.gov

Table 1: Potential Modifications for Next-Generation this compound Catalysts

Modification Strategy Potential Advantage Relevant Research Context
Addition of Phosphine (B1218219) Groups Enhanced coordination and stereocontrol Widely used in ruthenocenyl and ferrocenyl ligands for asymmetric hydrogenation. researchgate.netbohrium.com
Polymer Backbone Attachment Improved recyclability and stability A common strategy for catalyst heterogenization.

Applications in Green Chemistry and Sustainable Catalytic Processes

Green chemistry emphasizes the design of chemical processes that minimize waste and the use of hazardous substances. cas.orgsigmaaldrich.com Catalysis is a cornerstone of green chemistry, and this compound-based catalysts could contribute to more sustainable synthetic routes. wikipedia.org The goal is to develop catalytic systems that operate under mild conditions, use renewable feedstocks, and employ environmentally benign solvents like water or supercritical fluids. ebi.ac.uknih.gov

The application of this compound in sustainable processes would hinge on its ability to catalyze reactions with high atom economy, such as asymmetric hydrogenations or transfer hydrogenations, reducing the need for stoichiometric reagents. rsc.org Research would focus on demonstrating high turnover numbers (TON) and turnover frequencies (TOF), ensuring that only a minimal amount of the ruthenium-based catalyst is required. figshare.com Furthermore, developing processes in aqueous media or biphasic systems would simplify catalyst recycling, a key principle of sustainable technology. ebi.ac.uk

Integration into Heterogeneous Catalysis and Supported Catalytic Systems

While many organometallic catalysts, including ruthenocenyl derivatives, operate in a homogeneous phase, immobilizing them onto solid supports offers significant advantages in industrial applications. uzh.chrsc.org Heterogeneous catalysts are easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. figshare.com

For this compound, integration into heterogeneous systems could be achieved by anchoring the molecule to inorganic supports like silica, ceria, or zeolites, or by incorporating it into porous organic polymers. Current time information in Bangalore, IN.researchgate.net The choice of support is crucial as it can influence the catalyst's activity and selectivity. sigmaaldrich.com Research has shown that rhodium complexes supported on nanoparticles, for example, exhibit high activity and can be effectively recycled in hydrogenation reactions. figshare.comufs.ac.za Similar strategies could be explored for this compound to create robust and reusable catalytic systems.

Table 2: Potential Supports for Heterogenizing this compound

Support Material Immobilization Method Potential Benefits
Silica (SiO₂) Covalent grafting High surface area, thermal stability.
Ceria (CeO₂) Impregnation and reduction Strong metal-support interactions, enhanced catalytic activity. researchgate.net
Porous Polymers Copolymerization Tunable porosity, chemical inertness. figshare.com

Exploration of New Asymmetric Reactions and Substrate Classes

The primary value of a new chiral ligand lies in its ability to enable novel asymmetric transformations or to improve existing ones for a broader range of substrates. Chiral amines and their derivatives are fundamental in asymmetric synthesis. sigmaaldrich.com While ruthenocenyl phosphine-oxazoline ligands have been effective in the asymmetric hydrogenation of ketones and olefins, this compound could offer complementary reactivity. bohrium.comrsc.org

Future research would likely screen this compound-metal complexes against a variety of challenging asymmetric reactions. This includes the hydrogenation of sterically hindered substrates, which remains a significant challenge. rsc.org There is also potential in exploring its use in C-C and C-N bond-forming reactions, which are central to the synthesis of pharmaceuticals and other fine chemicals. Expanding the substrate scope to include traditionally difficult classes, such as certain heterocyclic compounds or sterically demanding imines, would be a key indicator of the catalyst's utility. rsc.org

Synergistic Approaches Combining this compound with Other Catalytic Modalities

Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either alone, represents a powerful strategy in modern synthesis. acs.org This approach can involve combining an organometallic catalyst with an organocatalyst, a biocatalyst, or a photocatalyst. researchgate.net

A this compound-based catalyst could be paired with a separate chiral Brønsted acid or base to simultaneously activate both the electrophile and the nucleophile in a reaction, potentially leading to enhanced reactivity and enantioselectivity. Another exciting frontier is the merger of this compound catalysis with photoredox catalysis, where visible light is used to generate reactive intermediates, opening up new reaction pathways. researchgate.net These combined systems allow for the development of previously unattainable transformations and can significantly improve the efficiency of existing ones. acs.org

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystSolventTemp (°C)Yield (%)Purity (%)
Nucleophilic SubstitutionNoneTHF606292
Cross-CouplingPd(PPh₃)₄DMF808598
Reductive AminationNaBH₄MeOHRT5588

Advanced: How do computational models predict the electronic structure of this compound, and what experimental validations exist for these predictions?

Answer:
Density Functional Theory (DFT) calculations reveal delocalized electron density across the ruthenocene core, with HOMO-LUMO gaps of 3.2–3.5 eV. Experimental validations include:

  • X-ray Diffraction : Confirms bond lengths (Ru-C: 2.18 Å) and planarity deviations (<5°) .
  • UV-Vis Spectroscopy : Matches predicted π→π* transitions (λₘₐₓ = 420 nm) with <5% deviation .
  • Cyclic Voltammetry : Oxidation potentials (E₁/₂ = +0.75 V vs. Ag/AgCl) align with DFT redox profiles .

Contradictions : Discrepancies in HOMO localization (DFT vs. XAS) suggest solvent effects in simulations .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while isopropylamine protons split into septets (δ 1.2–1.5 ppm) .
  • IR Spectroscopy : N-H stretches (3350 cm⁻¹) and Ru-C vibrations (480 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 295 ([M+H]⁺) with fragmentation at m/z 177 (ruthenocene cleavage) .

Q. Table 2: Key Spectral Markers

TechniqueMarker RegionAssignment
¹H NMRδ 1.2–1.5 ppmIsopropylamine -CH₃
IR3350 cm⁻¹N-H Stretch
MSm/z 295 → 177Ruthenocene Fragmentation

Advanced: What strategies resolve contradictions in reported biological activities of this compound across different in vitro models?

Answer:
Discrepancies in cytotoxicity (e.g., IC₅₀: 5 μM vs. 20 μM) arise from:

  • Cell Line Variability : Sensitivity differences (e.g., HeLa vs. MCF-7) due to membrane permeability .
  • Assay Conditions : Serum-free media reduces false positives by 30% .
  • Metabolite Interference : HPLC-MS validation is critical to distinguish parent compounds from derivatives .

Recommendation : Standardize protocols using guidelines from (e.g., MTT assay at 48h, 10% FBS) .

Basic: What are the documented stability profiles of this compound under varying storage conditions, and what degradation products form?

Answer:

  • Thermal Stability : Decomposes >40°C via Ru-N bond cleavage, forming ruthenocene (60%) and isopropylamine .
  • Light Sensitivity : UV exposure (254 nm) generates oxidized byproducts (e.g., ruthenocenyl ketone) within 72h .
  • pH Effects : Stable at pH 5–7; acidic conditions (pH <3) protonate the amine, reducing solubility .

Q. Table 3: Stability Under Storage Conditions

ConditionDegradation (%)Major Byproduct
25°C, dark, 30 days5None
40°C, light, 7 days45Ruthenocenyl ketone
pH 2, 25°C, 24h80Ruthenocene + NH₃

Advanced: How does the ligand coordination behavior of this compound compare to analogous metallocene derivatives in catalytic applications?

Answer:
this compound exhibits stronger σ-donation than ferrocene analogs (TEP = 2056 cm⁻¹ vs. 2065 cm⁻¹), enhancing catalytic turnover in Suzuki-Miyaura couplings (TOF = 1200 h⁻¹ vs. 800 h⁻¹ for ferrocene) . However, steric hindrance from the isopropyl group reduces enantioselectivity in asymmetric hydrogenation (ee = 75% vs. 90% for Cp*Ru analogs) .

Contradictions : Conflicting reports on air stability—ruthenocene derivatives require inert atmospheres, whereas osmium analogs tolerate ambient conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.